(2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid

Garlic greening Pigment precursor Absorbance spectroscopy

(2S)-2-(3,4-Dimethylpyrrol-1-yl)propanoic acid, commonly designated PP-Ala, is a chiral pyrrole–carboxylic acid conjugate (CAS 226717-61-9, C₉H₁₃NO₂, MW 167.21) that belongs to the class of 2-(1H-pyrrolyl)carboxylic acids. It was first isolated and structurally characterized by Imai et al.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B11776755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC1=CN(C=C1C)C(C)C(=O)O
InChIInChI=1S/C9H13NO2/c1-6-4-10(5-7(6)2)8(3)9(11)12/h4-5,8H,1-3H3,(H,11,12)/t8-/m0/s1
InChIKeyOLLIFLYVHNZUMS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-(3,4-Dimethylpyrrol-1-yl)propanoic Acid (PP-Ala): Analytical Reference Standard for Garlic Pigment Precursor Research


(2S)-2-(3,4-Dimethylpyrrol-1-yl)propanoic acid, commonly designated PP-Ala, is a chiral pyrrole–carboxylic acid conjugate (CAS 226717-61-9, C₉H₁₃NO₂, MW 167.21) that belongs to the class of 2-(1H-pyrrolyl)carboxylic acids. It was first isolated and structurally characterized by Imai et al. [1] from a heat‑treated model system containing a color developer (CD) and L‑alanine, which mimics the blue‑green discoloration observed in mixed onion and garlic purees. The compound serves as one of the two primary pigment precursors in Allium greening, the other being PP-Val (2-(3,4-dimethylpyrrolyl)-3-methylbutanoic acid). Its (S)-configuration is strictly dictated by the L‑alanine starting material, and the 3,4-dimethyl substitution pattern on the pyrrole ring is critical for pigment‑forming reactivity [1]. Basic physicochemical parameters include a density of 1.1 ± 0.1 g/cm³ and a boiling point of 304.5 ± 30.0 °C at 760 mmHg .

Why PP-Val or Other Pyrrolyl Carboxylic Acids Cannot Substitute (2S)-2-(3,4-Dimethylpyrrol-1-yl)propanoic Acid in Garlic Greening Research


Although several 2-(1H-pyrrolyl)carboxylic acids share the 3,4-dimethylpyrrole scaffold, their pigment‑precursor potency is exquisitely sensitive to the substituent at the α‑carbon of the carboxylic acid side chain [1]. PP‑Ala carries a hydrogen atom as the α‑substituent (i.e., the smallest possible R group), whereas PP‑Val bears an isopropyl group, PP‑Gly lacks the α‑methyl, and PP‑Ile/PP‑Leu/PP‑Phe possess progressively bulkier side chains [1][2]. The (S)-configuration of PP‑Ala, derived from L‑alanine, is also obligatory for biological recognition; the (R)-enantiomer is not a natural product and does not participate in the enzymatic pigment‑forming cascade [3]. Consequently, exchanging PP‑Ala for a close analog—even PP‑Val—alters the kinetic and spectral profile of pigment formation and compromises the fidelity of mechanistic or quantitative studies [2][3].

Quantitative Differentiation of (2S)-2-(3,4-Dimethylpyrrol-1-yl)propanoic Acid from Its Closest Analogs


Yellow Pigment Formation Potency: PP-Ala Outperforms All Other Pyrrolyl Carboxylic Acids at 440 nm

In a model system where pyrrolyl carboxylic acids react with pyruvic acid to generate yellow pigments, PP-Ala consistently produces the highest absorbance at 440 nm. The rank order of intensity is PP-Ala > PP-Val > PP-Gly > PP-Ile > PP-Leu > PP-Phe, as compiled from Wang et al. (2008) and reviewed by De Iseppi et al. [1]. This places PP-Ala at the apex of pigment‑forming efficiency among the six naturally derived or synthetic analogs tested.

Garlic greening Pigment precursor Absorbance spectroscopy

Structure–Activity Relationship: α-Carbon Substituent Size Inversely Correlates with Pigment Precursor Activity

Wang et al. (2008) synthesized six model 2-(1H-pyrrolyl)carboxylic acids differing only in the R group at the α-carbon and demonstrated that pigment‑forming activity decreases as the steric bulk of R increases [1]. PP-Ala, with R = H, represents the minimal steric hindrance scenario and consequently shows the strongest greening effect. In contrast, PP-Val (R = isopropyl) is significantly less potent, and PP-Phe (R = benzyl) is the weakest.

Structure-activity relationship Side-chain effect Pigment chemistry

Stereochemical Requirement: The Natural (S)-Enantiomer Is Essential for Biological Pigment Formation

PP-Ala is biosynthesized exclusively from L-alanine in the presence of the color developer (CD), as established by Imai et al. [1]. The (S)-configuration at the α-carbon is a direct consequence of the L-amino acid precursor, and this stereochemistry is conserved in the final pigment structure, PUR-1. No evidence exists that the (R)-enantiomer can serve as a viable pigment precursor in the Allium discoloration pathway.

Chiral specificity Natural product biosynthesis Enantiomeric purity

Verified Physicochemical Identity: Density and Boiling Point Provide Reproducible Handling Parameters

The compound’s density (1.1 ± 0.1 g/cm³) and boiling point (304.5 ± 30.0 °C at 760 mmHg) are experimentally verified or reliably predicted values catalogued by Chemsrc . These data allow precise gravimetric and thermal handling during stock solution preparation and ensure batch‑to‑batch consistency.

Quality control Physicochemical properties Compound authentication

Natural Occurrence and Isolation Yield: PP-Ala Is a Genuine Food‑Derived Pigment Precursor

Imai et al. [1] reported the direct isolation of PP-Ala from a heated solution containing color developer (CD) and L-alanine, confirming its status as a bona fide natural pigment precursor. While PP-Val was obtained from CD + L-valine, other analogs (PP-Gly, PP-Ile, etc.) were synthesized chemically and are not of food origin. The natural provenance of PP-Ala ensures that its reactivity profile faithfully reflects the in‑planta greening process.

Natural product isolation Food chemistry Model reaction system

High‑Value Application Scenarios for (2S)-2-(3,4-Dimethylpyrrol-1-yl)propanoic Acid


Mechanistic Elucidation of Garlic and Onion Greening Pathways

PP-Ala is the most potent known yellow pigment precursor in the Allium discoloration cascade [1]. Its use as a substrate in model reaction systems enables unambiguous tracking of pigment formation kinetics, isolation of intermediate color compounds, and validation of proposed biosynthetic routes. Because its α‑substituent is hydrogen, it serves as the minimal‑steric‑hindrance reference point for structure–activity studies [2].

Development of Spectrophotometric Assays for Food Quality Control

The high absorbance at 440 nm generated by PP-Ala [1] makes it an ideal calibrant for UV‑Vis‑based assays designed to quantify pigment precursor activity or to monitor greening propensity in processed garlic and onion products. Its superior signal‑to‑noise ratio compared with PP-Val or PP-Gly improves assay sensitivity.

Chiral Analytical Standard for Pyrrolyl Amino Acid Derivatives

The well‑defined (S)-configuration and fully characterized physicochemical properties (density 1.1 g/cm³, BP 304.5 °C) position PP-Ala as a reference standard for chiral HPLC method development, enantiomeric purity testing, and compound library authentication in natural product chemistry.

Natural Pigment Biosynthesis and Food Colorant Research

As a naturally occurring pigment precursor directly isolated from food‑relevant reaction systems [3], PP-Ala is the compound of choice for studies aiming to produce food‑grade pyrrole‑based pigments through biomimetic synthesis, avoiding the regulatory uncertainties associated with fully synthetic analogs.

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